Lipophilicity (XLogP3-AA) Compared Across 4-Pyridinyl Alkylamine Homologs
The free base of the target compound (1-(pyridin-4-yl)but-3-en-1-amine) has a computed XLogP3-AA of 0.8 [1], compared to 0.6 for 1-(pyridin-4-yl)propan-1-amine [2] and 0.1 for 1-(pyridin-4-yl)ethan-1-amine [3]. This progression of increasing lipophilicity with chain extension follows the expected trend but is notable because the target compound's allyl unsaturation may offset the polarity increase typically associated with sp² hybridization. The XLogP difference of +0.2 versus the propan-1-amine homolog and +0.7 versus the ethan-1-amine homolog indicates a measurable shift in partitioning behavior that could affect passive membrane permeability in cell-based assays.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.8 (free base, CID 54593610) |
| Comparator Or Baseline | 1-(Pyridin-4-yl)propan-1-amine: XLogP3-AA = 0.6 (CID 19063442); 1-(Pyridin-4-yl)ethan-1-amine: XLogP3-AA = 0.1 (CID 247998) |
| Quantified Difference | +0.2 log units vs. propan-1-amine; +0.7 log units vs. ethan-1-amine |
| Conditions | XLogP3-AA computed using PubChem release 2025.09.15 (algorithm XLogP3 3.0) |
Why This Matters
Higher lipophilicity may enhance membrane permeability in cell-based assays, making this compound a preferred scaffold when the biological target resides in intracellular compartments.
- [1] PubChem CID 54593610. 1-(Pyridin-4-yl)but-3-en-1-amine (free base). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/54593610 (accessed 2026-05-05). View Source
- [2] PubChem CID 19063442. 1-(Pyridin-4-yl)propan-1-amine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/19063442 (accessed 2026-05-05). View Source
- [3] PubChem CID 247998. 1-(Pyridin-4-yl)ethan-1-amine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/247998 (accessed 2026-05-05). View Source
